N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1020489-44-4
Cat. No.: VC11932494
Molecular Formula: C14H12N4O3
Molecular Weight: 284.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020489-44-4 |
|---|---|
| Molecular Formula | C14H12N4O3 |
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H12N4O3/c1-18-7-6-9(17-18)14(20)16-11-8-4-2-3-5-10(8)21-12(11)13(15)19/h2-7H,1H3,(H2,15,19)(H,16,20) |
| Standard InChI Key | VPRXTTIDFUPXAS-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
| Canonical SMILES | CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Introduction
Chemical Structure and Molecular Properties
The compound’s architecture combines three key components:
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Benzofuran moiety: A bicyclic structure comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design .
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Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, frequently employed in agrochemicals and pharmaceuticals for its versatile reactivity .
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Carboxamide group: A functional group that facilitates hydrogen bonding, critical for target recognition in biological systems.
Table 1: Molecular Properties of N-(2-Carbamoyl-1-Benzofuran-3-yl)-1-Methyl-1H-Pyrazole-3-Carboxamide
| Property | Value |
|---|---|
| CAS Number | 1020489-44-4 |
| Molecular Formula | |
| Molecular Weight | 284.27 g/mol |
| Key Functional Groups | Benzofuran, Pyrazole, Carboxamide |
The planar benzofuran system may contribute to π-π stacking interactions with biological targets, while the methyl group on the pyrazole ring enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Reaction Pathways
While a detailed synthetic route for this specific compound remains undisclosed, analogous methodologies suggest a multi-step approach:
Step 1: Benzofuran Core Construction
The Nenitzescu reaction, involving condensation of enaminoketones with quinones under acidic conditions, is a common method to synthesize 3-benzoylbenzofurans . For example, 2-methoxyacetophenones react with -dimethylformamide dimethyl acetal (DMF-DMA) to form enaminoketones, which subsequently cyclize with 1,4-benzoquinone derivatives .
Step 2: Pyrazole-Carboxamide Formation
Pyrazole rings are typically constructed via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions . The carboxamide group can be introduced via aminolysis of ester intermediates or direct coupling with amines . A related synthesis of 1H-pyrazole-1-carboximidamide hydrochloride employed potassium carbonate in acetone-water mixtures to facilitate carboxamide formation .
Table 2: Representative Reaction Conditions for Analogous Compounds
| Compound Class | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3-Benzoylbenzofurans | DMF-DMA, 1,4-benzoquinone, acetic acid | 30–50% | |
| Pyrazole-carboxamides | KCO, acetone/water, rt | 88% |
Biological Activities and Mechanisms
Antifungal Properties
Pyrazole-carboxamides are established succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration. Compound 7a (3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited potent activity against Botrytis cinerea, with the difluoromethyl group critical for target binding . Molecular docking revealed hydrophobic interactions with SDH’s ubiquinone pocket, a mechanism potentially shared by N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide .
Anti-inflammatory and Anticancer Prospects
Pyrazole derivatives modulate COX-2 and NF-κB pathways, reducing inflammation. Benzofuran analogs exhibit cytotoxicity against cancer cell lines by inducing apoptosis, though the carbamoyl substitution in this compound may mitigate toxicity compared to unmodified benzofurans .
Comparative Analysis with Structural Analogs
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vs. 3-(Difluoromethyl)-Pyrazole-Carboxamides: The absence of a difluoromethyl group in the target compound may reduce antifungal potency but improve metabolic stability .
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vs. 3-Benzoylbenzofurans: Replacement of the benzoyl group with carbamoyl likely decreases cytotoxicity while retaining antiviral activity .
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